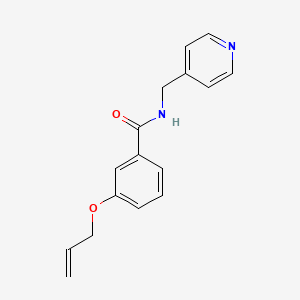
3-(allyloxy)-N-(4-pyridinylmethyl)benzamide
Overview
Description
3-(allyloxy)-N-(4-pyridinylmethyl)benzamide, also known as A-867744, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-867744 is a selective antagonist of the TRPA1 ion channel, which plays a crucial role in the perception of pain and inflammation.
Mechanism of Action
3-(allyloxy)-N-(4-pyridinylmethyl)benzamide selectively blocks the TRPA1 ion channel by binding to a specific site on the channel protein. The TRPA1 ion channel is activated by various stimuli, such as cold, heat, and chemical irritants, leading to the influx of calcium ions and the generation of action potentials in sensory neurons. This compound prevents the influx of calcium ions by blocking the opening of the TRPA1 ion channel, reducing the transmission of pain signals and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant analgesic and anti-inflammatory effects in animal models. In a rat model of neuropathic pain, this compound reduced mechanical allodynia and thermal hyperalgesia. In a mouse model of acute inflammation, this compound reduced paw edema and leukocyte infiltration. This compound has also been investigated for its effects on airway inflammation and hyperresponsiveness in a mouse model of asthma, where it was shown to reduce airway hyperresponsiveness and eosinophil infiltration.
Advantages and Limitations for Lab Experiments
3-(allyloxy)-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high selectivity for the TRPA1 ion channel, its potency, and its stability. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its potential toxicity, making it important to use appropriate safety measures when handling the compound.
Future Directions
There are several potential future directions for the study of 3-(allyloxy)-N-(4-pyridinylmethyl)benzamide. One direction is to investigate its potential use in the treatment of respiratory diseases, such as asthma and COPD. Another direction is to explore its effects on other ion channels and receptors, as this compound may have broader therapeutic applications beyond TRPA1. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential for clinical use.
Scientific Research Applications
3-(allyloxy)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. The TRPA1 ion channel is known to play a crucial role in nociception and inflammation, making it a promising target for the development of analgesic and anti-inflammatory drugs. This compound has been shown to selectively block the TRPA1 ion channel, reducing pain and inflammation in animal models. Additionally, this compound has been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as TRPA1 is also involved in airway inflammation and hyperresponsiveness.
properties
IUPAC Name |
3-prop-2-enoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-10-20-15-5-3-4-14(11-15)16(19)18-12-13-6-8-17-9-7-13/h2-9,11H,1,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOGYFSUUJXBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4401423.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)

![N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)
![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![2-[3-(4-oxo-3(4H)-quinazolinyl)propoxy]benzonitrile](/img/structure/B4401446.png)
![4-{4-[(1-chloro-2-naphthyl)oxy]butyl}morpholine hydrochloride](/img/structure/B4401466.png)
![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)
